2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-
Description
General Significance of Spirocyclic Systems in Advanced Organic Synthesis
Spirocyclic systems are a class of organic compounds characterized by two rings connected by a single, common atom, known as the spiro atom. This structural feature imparts a distinct three-dimensional geometry, with the two rings being orthogonally oriented to each other. nih.gov This inherent three-dimensionality is of great interest in medicinal chemistry and materials science as it allows for the exploration of chemical space that is not accessible with more common flat, aromatic systems. nih.gov
The rigid conformational nature of the spirocyclic scaffold is a key attribute. evitachem.com By limiting the conformational mobility of a molecule, the spatial arrangement of functional groups can be precisely controlled, which is crucial for designing molecules that can selectively interact with biological targets such as enzymes and receptors. evitachem.com Consequently, spirocyclic motifs are recognized as "privileged scaffolds" in drug discovery and are found in a wide array of natural products with significant biological activities, including alkaloids, polyether antibiotics, and terpenoids. mskcc.orgresearchgate.net The development of stereoselective synthetic methods to access these complex structures is a major focus of modern organic synthesis, as controlling the stereochemistry at the spirocenter is often vital for the molecule's function. mskcc.orgnih.govbenthamscience.com
Structural Context of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl- Derivatives in Contemporary Chemical Research
The 2,4-Dioxaspiro[5.5]undecene framework is a specific type of spiroketal, containing a six-membered cyclohexane (B81311) ring fused at the spiro-carbon to a six-membered 1,3-dioxane (B1201747) ring. The "-8-ene" designation indicates the presence of a double bond within the cyclohexane ring. The synthesis of such structures can be challenging, often requiring multi-step sequences and careful control of stereochemistry.
One established method for constructing the 2,4-Dioxaspiro[5.5]undec-8-ene core is through a Diels-Alder reaction. researchgate.netsigmaaldrich.com This powerful cycloaddition reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. sigmaaldrich.commasterorganicchemistry.com For the synthesis of certain 2,4-Dioxaspiro[5.5]undec-8-ene derivatives, a Knoevenagel condensation followed by a Diels-Alder reaction has been utilized, demonstrating a versatile route to this class of compounds. researchgate.net Research has shown that derivatives of the 2,4-Dioxaspiro[5.5]undec-8-ene framework have been synthesized and investigated for their potential biological activities. For instance, certain derivatives bearing a furan (B31954) moiety have been shown to inhibit HIV integrase. researchgate.net
Below are the computed properties for this specific compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O₂ | nih.gov |
| Molecular Weight | 182.26 g/mol | nih.gov |
| XLogP3 | 2.4 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 182.130679813 Da | nih.gov |
| Complexity | 190 | nih.gov |
Structure
3D Structure
Properties
CAS No. |
64165-57-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-ethyl-2,4-dioxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C11H18O2/c1-2-10-12-8-11(9-13-10)6-4-3-5-7-11/h3-4,10H,2,5-9H2,1H3 |
InChI Key |
HGDOZLGKGGHYFC-UHFFFAOYSA-N |
SMILES |
CCC1OCC2(CCC=CC2)CO1 |
Canonical SMILES |
CCC1OCC2(CCC=CC2)CO1 |
Other CAS No. |
64165-57-7 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Mechanistic Studies
Insights into Spiroketalization Mechanisms
Spiroketalization is the cornerstone reaction for the synthesis of the 2,4-dioxaspiro[5.5]undecane core. The process typically involves the intramolecular cyclization of a suitable dihydroxyketone precursor under acidic conditions. The stereochemical outcome of this reaction is often dictated by a combination of kinetic and thermodynamic factors.
Stepwise Spiroketalization Pathways and Transient Intermediates
The most common pathway to a spiroketal is the acid-catalyzed cyclization of a dihydroxyketone. The mechanism proceeds through several key steps:
Protonation of the Carbonyl: The reaction is initiated by the protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
First Nucleophilic Attack (Hemiketal Formation): One of the distal hydroxyl groups acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a cyclic hemiketal intermediate.
Activation of the Second Hydroxyl Group: The second hydroxyl group is protonated, converting it into a good leaving group (water).
Oxocarbenium Ion Formation: The departure of water is often assisted by the lone pair electrons on the hemiketal oxygen, leading to the formation of a transient and highly reactive oxocarbenium ion. This intermediate is stabilized by resonance.
Second Nucleophilic Attack (Spiroketalization): The remaining hydroxyl group (from the hemiketal) attacks the electrophilic carbon of the oxocarbenium ion, completing the formation of the second ring and yielding the spiroketal structure.
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral spiroketal product.
Alternative pathways can also lead to spiroketals. For instance, syntheses starting from glycal epoxides can undergo kinetically controlled spirocyclization reactions. nih.gov In some enzymatic syntheses, complex oxidative rearrangements of polycyclic precursors lead to the spiroketal core, proceeding through various reactive intermediates. nih.gov
Table 1: Key Intermediates in Spiroketalization
| Intermediate | Description | Role in Mechanism |
|---|---|---|
| Protonated Ketone | The initial activated species. | Increases electrophilicity of the carbonyl carbon. |
| Hemiketal | A transient species with one ether linkage and one hydroxyl group on the same carbon. | Precursor to the full spiroketal. |
| Oxocarbenium Ion | A key resonance-stabilized cationic intermediate. | A highly electrophilic species that undergoes the final ring closure. |
Energetic Profiles of Spiroketal Formation Reactions
The stereochemistry of the spirocenter is a critical aspect of spiroketal synthesis, and it is governed by the energetic landscape of the reaction. Two primary regimes control the product distribution: thermodynamic and kinetic control.
Thermodynamic Control: When the spiroketalization is performed under equilibrating conditions (e.g., strong acid, longer reaction times), the most stable spiroketal isomer is the major product. The stability of 6,6-spiroketals, such as the core of the title compound, is significantly influenced by stereoelectronic effects, most notably the anomeric effect . This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom in a cyclohexane-like ring to prefer an axial orientation. In spiroketals, this leads to a preference for isomers where the lone pairs of the ring oxygens can donate into the antibonding orbital (σ*) of the adjacent C-O bond, a stabilizing interaction. This often results in a diaxial arrangement of the C-O bonds at the spirocenter being favored.
Kinetic Control: Under kinetically controlled conditions (e.g., milder acids, lower temperatures, shorter reaction times), the major product is the one formed via the lowest energy transition state, which may not be the most stable isomer. Achieving kinetic control allows for the synthesis of thermodynamically less favored spiroketals. nih.gov For example, the use of specific Lewis acids can template the cyclization, directing the nucleophilic attack to form a specific isomer by overriding the inherent thermodynamic preferences. nih.gov
Computational methods, such as Density Functional Theory (DFT), are invaluable for mapping these energetic profiles. dntb.gov.uanih.gov They allow for the calculation of the relative energies of starting materials, intermediates, transition states, and products, providing a quantitative understanding of why a particular isomer is favored under specific conditions.
Table 2: Comparison of Kinetic and Thermodynamic Control in Spiroketalization
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Governing Principle | Rate of reaction (lowest activation energy) | Stability of product (lowest Gibbs free energy) |
| Reaction Conditions | Low temperature, short reaction time, non-equilibrating conditions | High temperature, long reaction time, equilibrating conditions (e.g., strong acid) |
| Product | The product that is formed fastest. | The most stable product. |
| Reversibility | Reaction is effectively irreversible. | Reaction is reversible, allowing equilibration to the most stable isomer. |
Investigation of Alkylation and Cycloalkylation Mechanisms in Spiroketal Precursors
The synthesis of the required dihydroxyketone precursor for spiroketalization often involves strategic carbon-carbon bond-forming reactions, namely alkylations and cycloalkylations.
Alkylation Mechanisms: The carbon skeleton of the precursor is typically assembled by coupling smaller fragments. A common strategy involves the alkylation of a nucleophilic carbon species. For example, a ketone can be converted into its corresponding enolate (under basic conditions) or a lithiated N,N-dimethylhydrazone, which then acts as a nucleophile. nih.govresearchgate.net This nucleophile can react with an alkyl halide or an epoxide containing the remainder of the carbon chain and the second hydroxyl group (or a protected version thereof). nih.gov This is a classic SN2 reaction, where the nucleophile displaces a leaving group or opens an epoxide ring. The regioselectivity of these reactions is crucial for constructing the correct linear precursor.
Cycloalkylation Mechanisms: The "cycloalkylation" component for a molecule like 3-ethyl-2,4-dioxaspiro[5.5]undec-8-ene refers to the formation of the six-membered carbocyclic ring. A powerful method for this is the Diels-Alder reaction , a [4+2] cycloaddition. researchgate.netnsu.ru In a potential synthesis of the title compound, a diene could react with a dienophile to form the cyclohexene (B86901) ring. Organocatalysis, for instance using L-proline, can facilitate domino Knoevenagel/Diels-Alder reactions to construct substituted spiro[5.5]undecane systems in a highly stereocontrolled manner. researchgate.netnsc.ru This approach builds the spirocyclic core and the carbocyclic ring simultaneously or in a one-pot sequence.
Analysis of Keto-Enol Tautomerism Influence on Reaction Outcomes
Keto-enol tautomerism, the chemical equilibrium between a keto form and an enol (or enolate) form, is a fundamental concept that can significantly influence the reactivity of carbonyl compounds, including spiroketal precursors. libretexts.orgmasterorganicchemistry.com
The interconversion between keto and enol tautomers can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com
Base-Catalyzed Tautomerism: A base removes an α-proton to form a resonance-stabilized enolate anion. Protonation of the oxygen atom of the enolate yields the enol.
Acid-Catalyzed Tautomerism: An acid protonates the carbonyl oxygen. A base (like water) then removes an α-proton to form the C=C double bond of the enol.
Table 3: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Rationale |
|---|---|---|
| Conjugation | Stabilizes the enol form | The C=C double bond of the enol can be part of a larger conjugated π-system, which is energetically favorable. masterorganicchemistry.com |
| Hydrogen Bonding | Stabilizes the enol form | Intramolecular hydrogen bonding between the enol's hydroxyl group and a nearby functional group (e.g., another carbonyl) creates a stable six-membered ring. youtube.com |
| Solvent | Polar aprotic solvents can favor the keto form, while non-polar solvents can favor the enol form if intramolecular H-bonding is possible. | Solvents can disrupt or promote intermolecular vs. intramolecular hydrogen bonds. |
| Aromaticity | Strongly stabilizes the enol form | If the enol C=C bond is part of an aromatic system (e.g., phenol), the enol form is overwhelmingly favored. masterorganicchemistry.com |
Stereochemical Aspects and Conformational Analysis of 2,4 Dioxaspiro 5.5 Undec 8 Ene, 3 Ethyl Derivatives
Diastereoisomeric Control and Isolation Strategies
The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl- and its derivatives can lead to the formation of multiple diastereoisomers due to the presence of stereocenters at the spirocyclic carbon (C5) and the substituted carbon in the dioxane ring (C3). The control of diastereoselectivity in the formation of the spiroketal ring is a critical aspect of its synthesis.
Strategies for controlling diastereoselectivity often rely on the principles of thermodynamic and kinetic control. The formation of the thermodynamically more stable diastereoisomer is favored under equilibrating conditions, typically in the presence of an acid catalyst. This stability is often governed by the anomeric effect, where an axial orientation of the lone pairs of the ring oxygen atoms relative to the C-O bonds of the spiro center is favored. For instance, in related 1,5-dioxaspiro[5.5]undecane systems, the stereoisomerism has been discussed based on the products obtained from substituted cyclohexanones and 2-methyl-2-ethyl-1,3-propanediol. researchgate.net
In contrast, kinetically controlled reactions, often carried out at lower temperatures and with specific reagents, can favor the formation of less stable diastereoisomers. The choice of starting materials and catalysts plays a crucial role. For example, organocatalytic methods, such as those employing L-proline, have been shown to be effective in the diastereoselective synthesis of complex spiro[5.5]undecane-1,5,9-triones. nih.gov While not the exact target molecule, these studies provide a framework for achieving high diastereoselectivity in related systems.
Once a mixture of diastereoisomers is formed, their separation is essential for obtaining stereochemically pure compounds. Chromatographic techniques are the primary methods for isolation. High-performance liquid chromatography (HPLC) has been successfully applied for the analysis and separation of "2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-". nih.gov The use of a reverse-phase column with a mobile phase of acetonitrile (B52724) and water allows for the separation of different components, which is a scalable method for obtaining pure isomers. nih.gov
Table 1: Strategies for Diastereoisomeric Control and Isolation
| Strategy | Description | Key Factors |
| Thermodynamic Control | Reaction conditions that allow for equilibration to the most stable diastereoisomer. | Acid catalysis, higher temperatures, longer reaction times. |
| Kinetic Control | Reaction conditions that favor the faster-forming diastereoisomer. | Lower temperatures, specific catalysts (e.g., organocatalysts), choice of reagents. |
| Chromatographic Separation | Physical separation of a mixture of diastereoisomers. | High-Performance Liquid Chromatography (HPLC), choice of stationary and mobile phases. |
Assignment of Absolute and Relative Stereochemistry in Dioxaspiro[5.5]undecane Rings
Determining the precise three-dimensional arrangement of atoms, both in terms of relative and absolute stereochemistry, is fundamental to understanding the properties and potential applications of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl- derivatives. A combination of spectroscopic and computational methods is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR techniques are powerful tools for elucidating the relative stereochemistry of spiroketals. Key parameters include:
Coupling Constants (J-values): The magnitude of the coupling constants between adjacent protons can indicate their dihedral angle, which is related to their relative stereochemical arrangement.
For instance, in the conformational analysis of endomorphin-2 analogs, 2D ¹H NMR spectroscopy was used to evaluate dihedral angles and aromatic interactions to determine the conformation of the molecules. nih.gov
X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction provides unambiguous determination of the solid-state structure, including the absolute stereochemistry if a chiral reference is present or through the use of anomalous dispersion.
Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations are used to predict the most stable conformations and to correlate calculated NMR parameters with experimental values, aiding in the assignment of stereochemistry.
The absolute stereochemistry of related dioxaspiro[5.5]undecanols found in fruit-fly species has been determined through enantioselective synthesis and chiral gas chromatography, highlighting the importance of stereochemistry in biological systems.
Conformational Preferences and Ring Dynamics of Spiroketal Systems
The 2,4-dioxaspiro[5.5]undecane ring system is not static but exists in a dynamic equilibrium between different conformations. The six-membered rings in the spiroketal typically adopt chair-like conformations to minimize steric strain. The presence of the spiro center introduces significant conformational constraints.
The primary factor governing the conformational preference in spiroketals is the anomeric effect . This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygen atoms) to occupy an axial position, which allows for a stabilizing overlap between a lone pair on the adjacent oxygen atom and the antibonding orbital (σ*) of the C-O bond. In a spiroketal, this effect can occur for both C-O bonds at the spiro center.
Solvent and Reagent Effects on Stereochemical Outcomes
The choice of solvent and reagents can have a profound impact on the stereochemical outcome of the spiroketalization reaction.
Solvent Effects: Solvents can influence the stability of transition states and intermediates, thereby altering the diastereoselectivity of a reaction.
Polar Protic Solvents: Solvents like water and alcohols can stabilize charged intermediates and transition states through hydrogen bonding, which can affect the rate and selectivity of the reaction.
Polar Aprotic Solvents: Solvents like acetonitrile and dimethylformamide can also influence the reaction outcome through dipole-dipole interactions.
Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) provide a less interactive environment, which can sometimes lead to different selectivities compared to polar solvents.
A combined computational and experimental study on the Henry reaction demonstrated the significant effects of solvation on the transition structures and reaction rates. nih.gov
Reagent Effects: The nature of the catalyst and other reagents is a key determinant of stereoselectivity.
Acid Catalysts: Brønsted or Lewis acids are commonly used to catalyze spiroketalization. The size and nature of the acid can influence the transition state geometry and thus the diastereomeric ratio.
Organocatalysts: Chiral organocatalysts, such as proline and its derivatives, have been shown to induce high levels of diastereo- and enantioselectivity in the formation of related spirocyclic compounds. nih.gov These catalysts operate by forming chiral intermediates that direct the approach of the reactants.
Protecting Groups: The use of bulky protecting groups on the precursor diol can also influence the stereochemical outcome by sterically directing the cyclization reaction.
In the synthesis of substituted spiro researchgate.netresearchgate.netundecane-1,5,9-triones, the use of aniline (B41778) as a catalyst was found to provide excellent diastereoselectivity for the trans-substituted derivatives. researchgate.net This highlights how the choice of a specific, seemingly simple reagent can dramatically alter the stereochemical course of a reaction.
Advanced Spectroscopic Characterization and Structural Proof
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the complete assignment of all proton and carbon signals in 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-.
Detailed Analysis of 1D NMR (¹H, ¹³C) Chemical Shifts and Coupling Constants
The ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of the hydrogen atoms. The ¹³C NMR spectrum would reveal the number of unique carbon environments and their electronic nature.
Hypothetical ¹H and ¹³C NMR Data:
Due to the lack of experimental data, a table of expected chemical shifts and coupling constants cannot be provided. However, one would anticipate specific regions for the various proton and carbon signals based on the structure of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Olefinic (C8-H, C9-H) | 5.5 - 6.0 | Multiplet |
| Acetal (C3-H) | 4.5 - 5.0 | Triplet or Doublet of Doublets |
| Methylene adjacent to oxygen (C1-H₂, C5-H₂) | 3.5 - 4.2 | Multiplets |
| Ethyl group (CH₂) | 1.5 - 1.8 | Quartet |
| Ethyl group (CH₃) | 0.8 - 1.2 | Triplet |
| Allylic and other aliphatic protons | 1.8 - 2.5 | Multiplets |
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon | Predicted Chemical Shift (ppm) |
| Olefinic (C8, C9) | 120 - 140 |
| Spiroketal (C6) | 95 - 105 |
| Acetal (C3) | 100 - 110 |
| Methylene adjacent to oxygen (C1, C5) | 60 - 70 |
| Ethyl group (CH₂) | 25 - 35 |
| Ethyl group (CH₃) | 10 - 15 |
| Other aliphatic carbons | 20 - 40 |
Application of 2D NMR Techniques (HSQC, HMBC, COSY) for Connectivity and Correlation
2D NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, allowing for the tracing of the spin systems within the cyclohexene (B86901) and ethyl fragments.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be instrumental in connecting the different fragments of the molecule, for instance, showing a correlation from the C3 proton to the spiro carbon (C6) and carbons of the ethyl group.
Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity and Stereochemical Elucidation
NOE spectroscopy provides information about the spatial proximity of atoms. For 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-, NOESY or ROESY experiments would be vital in determining the relative stereochemistry of the substituents on the spirocyclic system. For example, observing an NOE between the proton at C3 and specific protons on the cyclohexene ring would help to define their relative orientation.
Vibrational Spectroscopy (FT-IR) for Probing Functional Groups and Conformational States
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Hypothetical FT-IR Data:
An experimental FT-IR spectrum for 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl- is not available. The table below lists the expected characteristic absorption bands.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=C (alkene) | Stretching | 1640 - 1680 |
| C-O (acetal) | Stretching | 1050 - 1150 (multiple strong bands) |
| =C-H (alkene) | Stretching | 3010 - 3100 |
| C-H (alkane) | Stretching | 2850 - 3000 |
Mass Spectrometry (CI-MS, HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of the molecular weight and formula.
Chemical Ionization (CI-MS) would be expected to show a prominent protonated molecule [M+H]⁺ at m/z 183, confirming the molecular weight of 182.26 g/mol .
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, which could be used to confirm the elemental composition of C₁₁H₁₈O₂. The expected exact mass would be 182.1307.
Fragmentation Pattern: Analysis of the fragmentation in an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment would likely show characteristic losses, such as the loss of the ethyl group or fragmentation of the spirocyclic ring system, providing further structural evidence.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl- could be grown, this technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. This would definitively confirm the connectivity and spatial arrangement of all atoms, resolving any ambiguities from the spectroscopic data. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD) or other public repositories.
Computational and Theoretical Investigations of 2,4 Dioxaspiro 5.5 Undec 8 Ene, 3 Ethyl Frameworks
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone for investigating the structural and electronic properties of spirocyclic systems like 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-. DFT calculations, particularly using functionals like B3LYP with a 6-31G(d) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry.
For the parent spiro[5.5]undecane system, studies have shown that the chair-chair conformation is the most stable. The introduction of an ethyl group at the 3-position and a double bond at the 8-ene position influences the conformational preferences and electronic distribution within the molecule. DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of these substituents.
The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can also be mapped using DFT. This information is vital for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Theory in Understanding Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the reactivity and selectivity of chemical reactions. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict how a molecule will behave as a nucleophile or an electrophile.
In the context of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-, the energies and shapes of the HOMO and LUMO are determined using quantum chemical calculations, often at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
These calculations are particularly important for understanding reactions involving the cyclohexene (B86901) double bond, such as Diels-Alder reactions, where the orbital symmetry and energy matching with a reaction partner dictate the feasibility and stereochemical outcome of the reaction.
Simulation of Spectroscopic Data (FT-IR, Electronic Spectra) for Comparison with Experimental Observations
Computational methods allow for the simulation of various spectroscopic data, which can then be compared with experimental measurements to validate the calculated structure and properties. For 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-, the simulation of its Fourier-Transform Infrared (FT-IR) spectrum is a common practice.
By performing vibrational frequency calculations at the DFT level of theory (e.g., B3LYP/6-31G(d)), a theoretical IR spectrum can be generated. Each calculated vibrational mode corresponds to a specific molecular motion, such as C-H stretching, C=C stretching of the cyclohexene ring, and the characteristic C-O-C stretches of the dioxaspiro group. While there can be systematic discrepancies between calculated and experimental frequencies, scaling factors are often applied to improve the agreement. This comparison aids in the assignment of experimental vibrational bands to specific structural features of the molecule.
Similarly, electronic spectra (UV-Vis) can be simulated using methods like Time-Dependent DFT (TD-DFT) to predict the electronic transitions and absorption wavelengths.
Computational Analysis of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping out the entire reaction pathway. For reactions involving 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-, such as additions to the double bond or reactions at the spiroketal center, computational analysis can identify the transition state structures.
The geometry of a transition state, which is a maximum on the potential energy surface, is located and optimized using methods like the B3LYP functional. Vibrational frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.
The energy difference between the reactants and the transition state gives the activation energy or energy barrier for the reaction. By comparing the energy barriers for different possible pathways, chemists can predict the most likely reaction mechanism and understand the factors controlling stereoselectivity. The Intrinsic Reaction Coordinate (IRC) method can be used to follow the reaction path from the transition state down to the reactants and products, confirming the connection between these stationary points.
Prediction of Molecular Properties via Quantum Chemical Calculations
Beyond structure and reactivity, quantum chemical calculations can predict a wide range of molecular properties for 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-. These properties are derived from the calculated electronic wavefunction and are useful for characterizing the compound and predicting its behavior in various environments.
The PubChem database, for instance, lists several computed properties for this molecule. These often include physical properties like molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. Other predictable properties include the refractive index, molar refractivity, and polarizability, which are related to how the molecule interacts with light and electric fields.
Table 1: Predicted Molecular Properties of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-
| Property | Value | Source |
| Molecular Weight | 182.26 g/mol | |
| XLogP3 | 2.4 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 182.13067987 g/mol | |
| Monoisotopic Mass | 182.13067987 g/mol | |
| Topological Polar Surface Area | 18.5 Ų | |
| Heavy Atom Count | 13 | |
| Formal Charge | 0 | |
| Complexity | 223 | |
| Isotope Atom Count | 0 | |
| Defined Atom Stereocenter Count | 0 | |
| Undefined Atom Stereocenter Count | 1 | |
| Defined Bond Stereocenter Count | 0 | |
| Undefined Bond Stereocenter Count | 0 | |
| Covalently-Bonded Unit Count | 1 | |
| Compound Is Canonicalized | Yes |
Applications in Complex Chemical Synthesis and Scaffold Development
2,4-Dioxaspiro[5.5]undecene Core as a Privileged Building Block in Polyether Natural Product Synthesis
The 2,4-dioxaspiro[5.5]undecene core is a recurring structural element in a number of polyether natural products, which are known for their potent biological activities. wikipedia.org While specific research detailing the application of "2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-" in this context is not extensively documented, the general spiroketal framework is fundamental to the synthesis of this class of natural products. nih.govarkat-usa.org The synthesis of such complex molecules often relies on the stereocontrolled formation of the spiroketal core, which can be achieved through various synthetic strategies, including acid-catalyzed spiroketalization and transition metal-catalyzed cyclizations. researchgate.net
The stereochemical outcome of the spiroketalization is crucial, as the biological activity of the final natural product is often dependent on the precise three-dimensional arrangement of the molecule. nih.gov The anomeric effect plays a significant role in dictating the thermodynamic stability of the resulting spiroketal isomers. illinois.edu However, in the synthesis of certain natural products, it is the less thermodynamically stable, or "contrathermodynamic," isomer that is required. illinois.edu This has led to the development of synthetic methods that allow for kinetic control over the spiroketalization reaction, providing access to specific stereoisomers that may not be favored under thermodynamic equilibrium. arkat-usa.orgnih.gov
Table 1: Examples of Natural Products Containing Spiroketal Moieties
| Natural Product | Class | Biological Activity |
| Avermectin | Macrocyclic lactone | Antiparasitic |
| Okadaic Acid | Polyether | Protein phosphatase inhibitor |
| Reveromycin A | Polyketide | Anticancer |
| Tofogliflozin | Spiroketal derivative | Antidiabetic |
This table presents examples of natural products containing spiroketal cores, illustrating the importance of this scaffold in medicinal chemistry. Data compiled from multiple sources. wikipedia.orgarkat-usa.org
Development of Novel Spirocyclic Scaffolds for Diverse Chemical Libraries
The development of diverse chemical libraries is a cornerstone of modern drug discovery. lifechemicals.com Spirocyclic scaffolds, including the 2,4-dioxaspiro[5.5]undecene framework, are highly sought after for this purpose due to their inherent three-dimensionality. sigmaaldrich.comnih.gov The rigid nature of the spirocyclic core allows for the precise spatial orientation of substituents, enabling a more thorough exploration of chemical space compared to more flexible, linear molecules. nih.govresearchgate.net This is particularly advantageous for targeting protein-protein interactions and other complex biological targets. lifechemicals.com
The synthesis of libraries based on the 2,4-dioxaspiro[5.5]undecene scaffold can be achieved through combinatorial approaches, where a common core is functionalized with a variety of substituents. researchgate.netnih.gov This allows for the rapid generation of a large number of structurally diverse compounds for biological screening. nih.gov The "2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-" represents a single entity within a potentially vast chemical library that can be generated from the parent undecene core.
Table 2: Key Features of Spirocyclic Scaffolds for Library Development
| Feature | Advantage in Drug Discovery | Reference |
| High sp3 character | Increased three-dimensionality, improved solubility and metabolic stability. | nih.gov, researchgate.net |
| Rigid Core | Pre-organization of substituents for enhanced binding affinity. | sigmaaldrich.com |
| Multiple Diversification Points | Allows for the generation of large and diverse chemical libraries. | nih.gov |
| Novelty | Access to underexplored regions of chemical space. | sigmaaldrich.com |
This interactive table highlights the key features of spirocyclic scaffolds that make them valuable for the development of chemical libraries for high-throughput screening.
Synthetic Strategies for Derivatization and Functionalization of the Spiroketal Framework
The derivatization and functionalization of the 2,4-dioxaspiro[5.5]undecene framework are essential for tuning the physicochemical and biological properties of the resulting molecules. encyclopedia.pub A variety of synthetic strategies have been developed to introduce functional groups at different positions of the spiroketal core. researchgate.netbenthamscience.com
For the "2,4-Dioxaspiro[5.5]undec-8-ene" core, the alkene functionality in the cyclohexene (B86901) ring provides a handle for a range of chemical transformations. These include, but are not limited to, epoxidation, dihydroxylation, and various cycloaddition reactions. The ethyl group at the 3-position can also be modified, although this is generally more challenging.
Common derivatization strategies for spiroketal scaffolds include:
Alkylation: Introduction of alkyl chains to modify lipophilicity.
Acylation: Addition of acyl groups to introduce hydrogen bond acceptors.
Cross-coupling reactions: Formation of carbon-carbon and carbon-heteroatom bonds to introduce aromatic and heteroaromatic moieties. researchgate.net
Click chemistry: A versatile and efficient method for linking the spiroketal scaffold to other molecular fragments.
The choice of synthetic strategy depends on the desired final compound and the compatibility of the functional groups already present in the molecule. researchgate.netbenthamscience.com These derivatization approaches allow for the fine-tuning of the spiroketal's properties to optimize its performance in a given application. encyclopedia.pub
Q & A
Q. What are the established synthetic routes for 3-ethyl-2,4-dioxaspiro[5.5]undec-8-ene, and how are they optimized for yield and purity?
The compound is typically synthesized via multi-step organic reactions. One method involves reacting ethyl 2,2,3-trichloropropionate with cyclohexenyl derivatives under basic conditions to form the spirocyclic ether core . Optimization includes controlling reaction temperature (e.g., 60–80°C) and using anhydrous solvents to minimize hydrolysis. Post-synthesis purification via fractional distillation or column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) ensures >95% purity. Yield improvements (up to 82–90%) are achieved by optimizing stoichiometry and catalyst selection (e.g., Lewis acids like BF₃·OEt₂) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this spirocyclic compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure by identifying characteristic proton environments (e.g., sp³-hybridized carbons at δ 70–90 ppm) and ether oxygen-induced deshielding .
- IR Spectroscopy : Stretching vibrations at ~1100 cm⁻¹ (C–O–C) and 1600–1700 cm⁻¹ (unsaturated bonds) validate functional groups .
- GC-MS/HPLC : Used for purity assessment and quantification, with retention times calibrated against standards .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies indicate moderate anticancer activity (IC₅₀: 20–50 µM against human carcinoma cell lines) and antimicrobial effects (MIC: 10–25 µg/mL for Gram-positive bacteria). These assays use MTT viability tests and disk diffusion methods, respectively, under standardized conditions (37°C, 5% CO₂) .
Advanced Research Questions
Q. How does the stereochemistry of the spirocyclic core influence its enzyme inhibition properties?
The compound’s bicyclic structure creates chiral centers that affect binding to serine proteases (e.g., trypsin, elastase). Diastereomeric configurations alter inhibition constants (Kᵢ) by up to 10-fold, as shown in molecular docking studies (PDB: 1UTI). For example, the (R,R)-configuration exhibits stronger hydrogen bonding with catalytic triads (e.g., His57, Ser195 in trypsin) compared to (S,S) . Resolution of enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) is critical for structure-activity relationship (SAR) studies .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀/MIC values often arise from assay variability (e.g., serum content, cell passage number). To address this:
Q. How can computational methods predict the compound’s reactivity in novel synthetic applications?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as ring-opening reactions at the spirocyclic ether. Activation energies for acid-catalyzed hydrolysis (~25–30 kcal/mol) guide solvent selection (e.g., aprotic media for stability). Molecular dynamics simulations further predict solubility parameters (logP: ~2.5) .
Q. What role does the 3-ethyl substituent play in modulating physicochemical properties?
The ethyl group enhances lipophilicity (logP increased by ~0.5 vs. methyl analogs), improving membrane permeability in cellular assays. However, bulky substituents reduce solubility in aqueous buffers (e.g., PBS), necessitating formulation with cyclodextrins or DMSO co-solvents .
Q. How is this compound utilized in asymmetric catalysis or chiral building block synthesis?
The spirocyclic framework serves as a chiral auxiliary in enantioselective aldol reactions. For example, coupling with benzaldehyde derivatives under Mitsunobu conditions (DIAD, Ph₃P) yields β-hydroxy ketones with >90% enantiomeric excess (ee), confirmed by chiral HPLC .
Methodological Considerations
Q. Designing a kinetic study to analyze protease inhibition mechanisms
- Assay Setup : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC for trypsin) in Tris buffer (pH 8.0).
- Data Collection : Measure initial reaction rates (V₀) at varying inhibitor concentrations (0–100 µM).
- Analysis : Fit data to the Morrison equation for tight-binding inhibitors to calculate Kᵢ and mode of inhibition (competitive vs. non-competitive) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
